molecular formula C27H22FNO6 B2579170 8-(3,4-dimethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866808-19-7

8-(3,4-dimethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2579170
CAS No.: 866808-19-7
M. Wt: 475.472
InChI Key: UYTBRNVPQTZZKZ-UHFFFAOYSA-N
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Description

8-(3,4-Dimethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities.

Scientific Research Applications

8-(3,4-Dimethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dimethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-Dimethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.

Mechanism of Action

The mechanism of action of 8-(3,4-dimethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit key enzymes and receptors involved in cancer cell proliferation and survival, such as c-Met and VEGFR-2 . By binding to these targets, it disrupts critical signaling pathways, leading to reduced tumor growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-(3,4-dimethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to inhibit multiple targets simultaneously makes it a promising candidate for multi-targeted cancer therapies.

Properties

IUPAC Name

8-(3,4-dimethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FNO6/c1-32-22-8-7-16(11-23(22)33-2)26(30)19-15-29(14-17-5-3-4-6-20(17)28)21-13-25-24(34-9-10-35-25)12-18(21)27(19)31/h3-8,11-13,15H,9-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTBRNVPQTZZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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